(2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol
Overview
Description
“(2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol” is a unique chemical compound with the empirical formula C9H8N2OS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringOCc1csc(n1)-c2cccnc2
. The InChI key for this compound is FDSDADPVFPJLAN-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 192.24 . It has a density of 1.33g/cm3, a boiling point of 407.5ºC at 760 mmHg, and a melting point of 120ºC . The flash point is 200.3ºC .Scientific Research Applications
1. Structural Chemistry and Protonation Sites
The compound is used in the synthesis and structural characterization of related compounds, illustrating distinct intermolecular hydrogen bonding patterns and protonation sites. This is exemplified in the study of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide salts, which are closely related to (2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol. These salts demonstrate diverse hydrogen-bonded network formations due to different sites of protonation (Böck et al., 2021).
2. Electronic and Magnetic Properties
Research on bis[2-(pyrazin-2-ylamino)-4-(pyridin-2-yl)thiazolato]iron(II) and its solvated derivatives, which are structurally related to this compound, reveals temperature-dependent magnetic moments and electronic properties. This has implications for materials science, particularly in the development of materials with unique magnetic and electronic features (Childs et al., 1994).
3. Catalytic Applications
The compound finds use in the synthesis of nickel complexes which have been applied in the catalytic oligomerization of ethylene. This research contributes to the development of more efficient catalysts for polymerization processes (Kermagoret & Braunstein, 2008).
4. Supramolecular Chemistry
A study involving the reaction between Ru(py-pzH)32 and Cu(II) or Cu(I) in the presence of this compound resulted in the formation of a triple-strand helical supramolecular complex. This showcases the potential of such compounds in the creation of complex molecular architectures (Lam et al., 1997).
5. Energy Transfer in Polymers
This compound is used in the synthesis of a terpolymer containing a 2-(pyridine-2-yl)thiazole donor-type ligand, demonstrating significant energy transfer efficiencies in polymer science. Such research has implications for the development of advanced materials with specific optical properties (Happ et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities .
Mode of Action
Thiazole derivatives have been known to interact with their targets leading to various changes .
Biochemical Pathways
Thiazole derivatives have been reported to affect various pathways, leading to downstream effects .
Result of Action
Thiazole derivatives have been reported to exhibit various biological activities .
Properties
IUPAC Name |
(2-pyridin-3-yl-1,3-thiazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-5-8-6-13-9(11-8)7-2-1-3-10-4-7/h1-4,6,12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSDADPVFPJLAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406897 | |
Record name | (2-pyridin-3-yl-1,3-thiazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138745-99-0 | |
Record name | (2-pyridin-3-yl-1,3-thiazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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